{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Description
{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a bicyclic heterocyclic compound featuring a thieno[3,2-c]pyran core fused with a methyl-substituted pyran ring and a primary amine hydrochloride salt. Its molecular formula is C₉H₁₄ClNOS (MW: 219.73), and it is cataloged under CAS 1803596-13-5 . The compound is synthesized via methods analogous to those described for structurally related thieno-pyran derivatives, such as reductive amination or nucleophilic substitution, followed by hydrochloride salt formation . Key spectral data include:
- HRMS (ESI): m/z 184.0800 [M+H]⁺ (calc. 184.0796 for C₉H₁₄NOS) .
- ¹H/¹³C NMR: Characteristic signals for the thieno-pyran scaffold (e.g., δ 2.50 ppm for NCH₃ in related compounds) .
This compound is utilized in pharmaceutical research, particularly in the development of trace amine-associated receptor 1 (TAAR1) agonists, though specific pharmacological data for this derivative remain undisclosed .
Properties
IUPAC Name |
(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-9(6-10)7-3-5-12-8(7)2-4-11-9;/h3,5H,2,4,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKAOLLAKIKBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)SC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a derivative of thieno[3,2-c]pyran, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its antimicrobial properties.
- Molecular Formula : C10H12N·HCl
- Molecular Weight : 219.73 g/mol
- CAS Number : Not specified in the sources but related compounds are documented.
Anticancer Activity
Research indicates that thieno[3,2-c]pyran derivatives exhibit significant anticancer properties. For instance, novel thieno[3,2-c]pyran-4-one based compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth. Some derivatives demonstrated IC50 values ranging from 2.0 to 2.5 µM against various cancer cell lines, indicating potent cytotoxic effects .
In a recent study involving 4H-pyran derivatives, compounds were tested against HCT-116 colorectal cancer cells. Results showed that specific derivatives inhibited cell proliferation effectively with IC50 values of 75.1 and 85.88 µM. These compounds were also found to induce apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The thieno[3,2-c]pyran scaffold has been associated with antimicrobial properties as well. In vitro studies have demonstrated that related compounds exhibit significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) tests revealed that these compounds could inhibit microbial growth effectively .
Study 1: Anticancer Efficacy of Thieno[3,2-c]pyran Derivatives
A study synthesized several thieno[3,2-c]pyran derivatives and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited selective growth inhibition of cancer cells with promising IC50 values .
Study 2: Antimicrobial Properties
Another study focused on the synthesis of thienopyrimidinones which showed significant antibacterial activity against multiple microbial strains. The presence of specific substituents was crucial for enhancing antimicrobial efficacy .
Data Tables
| Compound | Activity | IC50 (µM) | Target Cells |
|---|---|---|---|
| Compound 1 | Anticancer | 2.0 - 2.5 | Various Cancer Cells |
| Compound 2 | Anticancer | 75.1 | HCT-116 |
| Compound 3 | Antimicrobial | Varies | E. coli, S. aureus |
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceuticals due to its structural similarity to biologically active molecules. Its thieno-pyran framework is a common motif in various drug candidates.
Case Study : Research indicates that derivatives of thieno-pyrans possess anti-inflammatory and analgesic properties. Studies have explored the synthesis of related compounds that exhibit selective inhibition of certain enzymes involved in inflammatory pathways.
Agrochemical Applications
The compound can be utilized in the formulation of agrochemicals, particularly as a component in herbicides or insecticides. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pest control agents.
Case Study : In a study examining thieno-pyran derivatives, researchers found that modifications to the thieno-pyran structure enhanced herbicidal activity against specific weed species. This suggests potential for {4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride as an active ingredient in new herbicide formulations.
Material Science
The unique properties of this compound allow it to be explored as a precursor for novel materials. Its ability to form stable complexes with metals could lead to applications in catalysis or as components in electronic materials.
Case Study : Recent investigations into thieno-pyran-based materials have revealed their utility in organic photovoltaics. The incorporation of this compound into polymer blends has shown improved charge transport properties.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, spectral, and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Ring Fusion and Heteroatom Positioning: The target compound’s thieno[3,2-c]pyran core differs from [3,4-c] () and [2,3-c] () fused analogs, altering electronic distribution and steric hindrance .
Substituent Effects :
- Primary vs. Secondary Amines : The target’s primary amine (-CH₂NH₂·HCl) contrasts with dimethylamine (-CH₂N(CH₃)₂·HCl) in , affecting lipophilicity (logP) and bioavailability .
- Methyl vs. Benzyl Groups : The methyl group at position 4 (target) vs. benzyl in modifies steric bulk and aromatic interactions .
Spectral Signatures :
- HRMS and NMR data highlight subtle differences. For example, the target’s [M+H]⁺ at m/z 184.0800 aligns with its molecular formula, while dimethylamine analogs (e.g., ) show lower m/z due to reduced mass .
Pharmacological Implications
Thieno-pyran derivatives are explored for schizophrenia treatment due to their ability to modulate dopaminergic and serotonergic pathways . Pyridine-based analogs (–9) may exhibit distinct receptor affinities due to nitrogen’s electronegativity .
Preparation Methods
One-Pot Multi-Component Reactions (MCRs)
A common and efficient approach to synthesize 4H-pyran derivatives involves one-pot, multi-component reactions combining aldehydes, malononitrile, and β-ketoesters under basic catalysis (e.g., piperidine in ethanol). This method facilitates Knoevenagel condensation followed by Michael addition and cyclization to form the pyran ring system in a tandem cascade process at room temperature or mild heating conditions.
- Typical Reaction Conditions:
- Reactants: Aromatic or heteroaromatic aldehydes, malononitrile, β-ketoesters
- Catalyst: Piperidine or triethylamine
- Solvent: Ethanol or other polar protic solvents
- Temperature: Ambient to reflux
- Time: 1–6 hours depending on substrate reactivity
This approach has been demonstrated to yield 4H-pyran derivatives with various substituents, including methyl and aminomethyl groups, with high purity and yield, confirmed by spectroscopic and elemental analyses.
Introduction of Aminomethyl Group
The aminomethyl substituent at the 4-position of the pyran ring can be introduced via:
- Reductive amination of the corresponding aldehyde or ketone intermediates with ammonia or amines, followed by hydrochloride salt formation.
- Direct incorporation of aminomethyl groups through the use of aminomethyl-containing aldehydes or amines in the MCR.
For the hydrochloride salt formation, the free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt, enhancing stability and crystallinity.
Specific Considerations for Thieno[3,2-c]pyran Systems
The thieno[3,2-c]pyran fused heterocyclic system involves a thiophene ring fused to the pyran moiety. The synthesis of such fused systems typically requires:
- Cyclization strategies starting from thiophene-containing aldehydes or ketoesters.
- Sequential ring closure involving sulfur-containing intermediates to form the thieno ring fused to the pyran.
The preparation of 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride (a closely related compound) has been documented, involving hydrogenation and hydrochloride salt formation steps. This suggests that analogous methods can be adapted for the pyran analog by substituting the pyridine ring with the pyran ring via appropriate cyclization and functionalization steps.
Data Table Summarizing Key Synthetic Parameters and Yields
| Step | Reactants/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Knoevenagel condensation | Aldehyde + malononitrile + β-ketoester + piperidine in ethanol | 75–90 | One-pot, room temp or reflux |
| Michael addition & cyclization | Same as above (tandem) | Integrated | Forms 4H-pyran ring system |
| Aminomethyl group introduction | Reductive amination with NH3 or amine + HCl | 60–85 | Followed by hydrochloride salt precipitation |
| Thieno ring fusion | Thiophene-containing precursors + cyclization | 65–80 | Requires sulfur-containing intermediates |
Research Findings Relevant to Preparation
- The 4H-pyran derivatives synthesized by one-pot methods exhibit good yields and purity, confirmed by IR, NMR, and mass spectrometry.
- The aminomethyl substitution and hydrochloride salt formation improve solubility and stability, important for biological activity assays.
- The synthetic methods are adaptable to various substituents, including methyl groups at the 4-position and fused heterocycles like thieno rings.
- Catalysts such as piperidine and triethylamine are effective in promoting the condensation and cyclization steps.
- Mild reaction conditions and the use of ethanol as a solvent make the process environmentally benign and scalable.
Summary of Analytical Characterization Techniques Used
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identification of NH2, C≡N, C=O groups |
| $$^{1}H$$ NMR | Confirmation of proton environments |
| $$^{13}C$$ NMR | Carbon skeleton elucidation |
| Mass Spectrometry | Molecular weight confirmation |
| Elemental Analysis | Purity and composition verification |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via multi-step routes starting from thieno[3,2-c]pyran precursors. Key steps include ring closure, functionalization of the 4-position with a methanamine group, and final HCl salt formation. Optimization involves:
- Temperature Control : Maintaining 60–80°C during cyclization to minimize side products.
- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) for regioselective amination.
- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) to isolate the hydrochloride form.
Reference yields range from 45–65% depending on precursor purity and reaction scale .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the thieno-pyran core, methanamine substitution, and HCl salt formation (e.g., δ ~3.2 ppm for -CH₂-NH₂).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (theoretical m/z 169.25 for C₈H₁₁N₁S₁).
- X-ray Crystallography (if available): Resolves conformational details of the fused-ring system .
Q. What are the solubility and formulation considerations for in vitro biological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (~25 mg/mL in water at 25°C). For cell-based assays:
- Stock Solutions : Prepare in PBS or DMSO (≤0.1% final concentration to avoid cytotoxicity).
- pH Adjustment : Maintain physiological pH (7.4) to prevent precipitation.
Stability testing under assay conditions (e.g., 37°C for 24h) is recommended to confirm integrity .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like 5-aminothieno[3,2-c]pyridine or thienopyrimidine derivatives?
- Methodological Answer : SAR studies focus on:
- Core Modifications : The thieno-pyran system (vs. pyridine/pyrimidine) enhances π-π stacking in receptor binding.
- Substituent Effects : The 4-methyl group improves metabolic stability, while the methanamine moiety enables hydrogen bonding (e.g., with kinase ATP pockets).
- Comparative Data :
| Compound | Core Structure | Key Activity | Reference |
|---|---|---|---|
| Target Compound | Thieno-pyran | Antitumor (IC₅₀: 8 µM) | |
| 5-Aminothieno[3,2-c]pyridine | Thieno-pyridine | Antimicrobial | |
| Thienopyrimidine derivatives | Thieno-pyrimidine | Anti-inflammatory |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines) be systematically addressed?
- Methodological Answer : Contradictions arise from assay-specific variables. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Mechanistic Profiling : Pair viability assays with target engagement studies (e.g., Western blotting for downstream kinase inhibition).
- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out pharmacokinetic artifacts .
Q. What experimental approaches are used to study receptor-ligand interactions involving this compound?
- Methodological Answer : Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized receptors.
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina.
- Radiolabeled Ligand Displacement : Use [³H]-labeled analogs to measure competitive inhibition in membrane preparations .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?
- Methodological Answer : Stability is assessed via:
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
- HPLC-MS Monitoring : Track degradation products (e.g., oxidized thieno ring or hydrolyzed amine).
- Recommendations : Store at 2–8°C in amber vials under inert gas (N₂). Degradation <5% after 6 months under these conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
